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Compound of Interest

Compound Name: Brilliant Orange H

Cat. No.: B1451170 Get Quote

Disclaimer: The specific chemical identity of Brilliant Orange H, also marketed as Procion

Brilliant Orange H-EXL, is not fully disclosed in public literature for commercial reasons. This

guide is based on the available data for Procion Brilliant Orange H-EXL and its strong

association with C.I. Reactive Orange 84 (CAS Number: 91261-29-9). The discussion of

metabolites is predictive, based on the known manufacturing precursors of C.I. Reactive

Orange 84.

Executive Summary
Brilliant Orange H is a reactive azo dye. Toxicological data from studies on Procion Brilliant
Orange H-EXL indicate a low acute toxicity profile via oral and dermal routes. It is identified as

a slight skin irritant, a moderate eye irritant, and a skin sensitizer. A 28-day repeated-dose oral

toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150

mg/kg/day. Effects at higher doses included increased lymphocytes and pigment deposition in

the kidneys. The dye itself was not found to be mutagenic or clastogenic in in-vitro assays.

The primary toxicological concern for azo dyes stems from their metabolism. Reductive

cleavage of the azo bond (-N=N-), primarily by intestinal microbiota, releases the constituent

aromatic amines. These metabolites are often more toxic than the parent dye. For Brilliant
Orange H (as C.I. Reactive Orange 84), the predicted aromatic amine precursors, and

therefore potential metabolites, include derivatives of naphthalenesulfonic acids and

diaminobibenzene. Many aromatic amines are known to be genotoxic and carcinogenic, a

property linked to their metabolic activation into reactive species that can form DNA adducts.
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This document provides a comprehensive overview of the available toxicological data for

Brilliant Orange H, details the standard experimental protocols relevant to these findings, and

discusses the predicted metabolic pathways and associated toxicological mechanisms.

Toxicological Data Summary
The following tables summarize the quantitative data from toxicological assessments of Procion

Brilliant Orange H-EXL.

Table 1: Acute Toxicity Data

Test Species Route
Observatio
n

Result Reference

Acute Oral
Toxicity

Rat Gavage

Single
dose, 15-
day
observation

LD50 >
2000 mg/kg
bw

| Acute Dermal Toxicity | Rat | Dermal | Single dose, 24-hour exposure | LD50 > 2000 mg/kg bw

| |

Table 2: Irritation and Sensitization Data

Test Species Observation Result Reference

Skin Irritation Rabbit

4-hour
exposure,
observations
up to 72 hours

Slight irritant

Eye Irritation Rabbit

Instillation,

observations up

to 7 days

Moderate irritant

| Skin Sensitization | Mouse | Local Lymph Node Assay (LLNA) | Positive (skin sensitizer) | |
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Table 3: Repeated-Dose Toxicity Data

Test Species Doses Duration
Key
Findings &
Result

Reference

| Repeated-Dose Oral Toxicity | Rat | 0, 20, 150, 1000 mg/kg/day | 28 days | At 1000

mg/kg/day: Increased lymphocytes (males), kidney pigment deposition. NOAEL: 150 mg/kg/day

| |

Table 4: Genotoxicity Data

Test System
Metabolic
Activation

Result Reference

Bacterial
Reverse
Mutation

S.
typhimurium

With and
without S9

Non-
mutagenic

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and without S9 | Non-

clastogenic | |

Metabolism and Metabolites
Azo dyes generally undergo a two-stage metabolic process. The initial and most significant

step is the reductive cleavage of the azo linkage by azoreductase enzymes, which are present

in the liver but are particularly abundant in the gut microbiome. This process breaks the dye

molecule into its constituent aromatic amines. These amines can then be absorbed and

undergo further Phase I and Phase II metabolism in the liver.

For C.I. Reactive Orange 84, the manufacturing process involves the condensation of several

precursors. Reductive cleavage of the azo bonds in the final dye molecule would be expected

to release these or related aromatic amines. The key precursors, and therefore the predicted

primary metabolites, are:

7-Amino-4-hydroxynaphthalene-2-sulfonic acid
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2-Aminonaphthalene-1,5-disulfonic acid

2,2′-Disulfo-4,4′-diaminobibenzene (a derivative of benzidine)

The toxicological profiles of these individual metabolites, particularly the benzidine derivative,

are of significant concern as many aromatic amines are established carcinogens.
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Fig. 1: Predicted metabolic pathway of Brilliant Orange H.

Experimental Protocols
Detailed proprietary study reports for Brilliant Orange H are not publicly available. The

methodologies cited in summary reports are consistent with internationally recognized OECD

Guidelines for the Testing of Chemicals.

Repeated-Dose Oral Toxicity (OECD 407)
The 28-day study on Procion Brilliant Orange H-EXL likely followed a protocol similar to

OECD Guideline 407.

Principle: The test substance is administered orally in graduated daily doses to several

groups of experimental animals, one dose level per group, for a period of 28 days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1451170?utm_src=pdf-body-img
https://www.benchchem.com/product/b1451170?utm_src=pdf-body
https://www.benchchem.com/product/b1451170?utm_src=pdf-body
https://www.benchchem.com/product/b1451170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animals: Typically young, healthy rats (e.g., Wistar), with both male and female groups.

Administration: The substance is administered by gavage at doses of 20, 150, and 1000

mg/kg/day. A control group receives the vehicle only.

Observations: Animals are observed daily for signs of toxicity. Body weight and food

consumption are recorded weekly.

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology

(e.g., lymphocyte counts) and clinical biochemistry analysis.

Pathology: At the conclusion of the study, all animals are necropsied. Major organs are

weighed, and tissues (especially target organs like the kidneys) are preserved for

histopathological examination.

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the

highest dose at which no substance-related adverse findings are observed. For Brilliant
Orange H, this was 150 mg/kg/day.
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Fig. 2: Workflow for a 28-day repeated-dose toxicity study.

Skin Sensitization (OECD 429)
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The Local Lymph Node Assay (LLNA) is a standard method for assessing skin sensitization

potential.

Principle: The method measures the proliferation of lymphocytes in the auricular lymph

nodes draining the site of application of the test substance. A substance is classified as a

sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared

to a vehicle control.

Procedure: A solution of the test substance (e.g., at 1, 3, and 10% w/v) is applied to the

dorsum of the ears of mice for three consecutive days. A radiolabeled tracer (e.g., ³H-methyl

thymidine) is then injected, and its incorporation into the DNA of proliferating lymphocytes in

the draining lymph nodes is measured.

Toxicological Mechanisms and Signaling Pathways
While Brilliant Orange H itself shows low genotoxic potential, its aromatic amine metabolites

are of greater concern. Many aromatic amines are known carcinogens that act through a

genotoxic mechanism.

The general pathway involves:

Metabolic Activation: The aromatic amine is metabolized by Cytochrome P450 enzymes in

the liver, typically through N-hydroxylation, to form a more reactive N-hydroxyarylamine.

Esterification: This intermediate can be further activated by phase II enzymes (like

sulfotransferases or acetyltransferases) to form a highly reactive ester.

DNA Adduct Formation: This unstable ester can spontaneously break down to form a

nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites on DNA bases

(primarily guanine), forming covalent DNA adducts.

Genotoxicity: These DNA adducts can cause mutations during DNA replication if not

repaired, leading to the initiation of carcinogenesis. This DNA damage can trigger cellular

stress responses, including the activation of DNA damage signaling pathways (e.g., involving

ATM/ATR and p53), which can lead to cell cycle arrest, apoptosis, or senescence.
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Fig. 3: General signaling pathway for genotoxicity of carcinogenic aromatic amines.
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Conclusion
The available data on Brilliant Orange H (Procion Brilliant Orange H-EXL) suggest low acute

toxicity of the parent compound. It is, however, a skin sensitizer and a moderate eye irritant.

The primary toxicological risk is associated with its metabolites. Like other azo dyes, Brilliant
Orange H is expected to be metabolized to aromatic amines by the gut microbiota. The

predicted metabolites, based on its likely chemical precursors, include compounds that are

structurally related to known carcinogens. The mechanism of toxicity for these metabolites is

anticipated to involve metabolic activation to reactive electrophiles that form DNA adducts, a

key initiating event in chemical carcinogenesis. Therefore, while the parent dye has a favorable

profile in several assays, the potential for long-term toxicity following ingestion and metabolism

warrants a cautious approach.

To cite this document: BenchChem. [Toxicological Profile of Brilliant Orange H and its
Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451170#toxicological-profile-of-brilliant-orange-h-
and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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